Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate
Description
Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate is a quinoline-derived compound featuring a trifluoromethyl group at position 6, a methyl carboxylate ester at position 2, and a tert-butoxycarbonyl (Boc)-protected piperazino moiety at position 2. The Boc group enhances solubility in organic solvents and stabilizes the piperazine nitrogen during synthetic processes. The trifluoromethyl group confers electron-withdrawing properties and metabolic resistance, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-6-(trifluoromethyl)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-20(2,3)31-19(29)27-9-7-26(8-10-27)17-12-16(18(28)30-4)25-15-6-5-13(11-14(15)17)21(22,23)24/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVAASFXFTHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The carboxylate ester is introduced via esterification reactions using methanol and acid catalysts.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, followed by protection with a Boc group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free piperazine intermediate:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% HCl in dioxane .
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Applications : The deprotected amine is critical for further functionalization, such as coupling with carboxylic acids or sulfonating agents .
Example :
textStep: Deprotection of Boc group Reagent: TFA (0.5 mL) Conditions: Stir at 25°C for 2–4 hours Yield: >90%[4]
Functionalization of the Piperazine Ring
The free piperazine moiety undergoes diverse reactions:
Alkylation/Acylation
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Alkylation : Reacts with alkyl halides (e.g., 3-nitrobenzyl bromide) in THF using Cs₂CO₃ as a base .
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Acylation : Couples with acyl chlorides or activated esters (e.g., TBTU-mediated coupling with 3-nitrobenzoic acid) .
Suzuki-Miyaura Coupling
The quinoline core can participate in cross-coupling reactions:
Ester Hydrolysis
The methyl ester at the 2-position is hydrolyzed to a carboxylic acid under basic conditions:
Reaction Scheme :
Biological Relevance
Derivatives of this compound inhibit kinases such as c-Met and ALK, with IC₅₀ values in the nanomolar range . Key modifications include:
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Trifluoromethyl Group : Enhances metabolic stability and binding affinity .
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Boc-Piperazine : Serves as a transient protective group to streamline synthetic routes .
Comparative Reactivity Data
| Reaction Type | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Boc Deprotection | TFA/DCM, 25°C, 2h | 94 | |
| Piperazine Alkylation | Cs₂CO₃, THF, 25°C, 12h | 85 | |
| Ester Hydrolysis | NaOH, MeOH/H₂O, 60°C, 4h | 88 |
This compound’s versatility in medicinal chemistry stems from its modular synthesis and reactivity profile, enabling targeted modifications for drug discovery . Future work may explore its utility in PROTACs or bifunctional inhibitors.
Scientific Research Applications
Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, particularly those involved in neurological pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to active sites or allosteric sites on target proteins, leading to altered biological activity.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally related quinoline derivatives from the 2013 Molecules study (), which feature piperazino groups modified with benzyloxycarbonyl, aroyl, or benzenesulfonyl substituents.
| Compound Name | Piperazino Substituent | Quinoline Core Modifications | Key Functional Groups |
|---|---|---|---|
| Target Compound | Boc-protected | 6-CF₃, 2-COOCH₃ | Trifluoromethyl, ester, Boc-protected N |
| 7-(4-[4-(Benzyloxycarbonyl)piperazino]...) | Benzyloxycarbonyl (Cbz) | 1-Cyclopropyl, 6-F, 4-oxo, 3-COOH | Fluoro, cyclopropyl, carboxylic acid |
| 7-(4-[4-(Benzoyl)piperazino]...) | Benzoyl | 1-Cyclopropyl, 6-F, 4-oxo, 3-COOH | Aroyl, fluoro, carboxylic acid |
| 7-(4-[4-(Benzenesulfonyl)piperazino]...) | Benzenesulfonyl | 1-Cyclopropyl, 6-F, 4-oxo, 3-COOH | Sulfonyl, fluoro, carboxylic acid |
Electronic and Steric Effects
- Boc vs. Benzyloxycarbonyl (Cbz): The Boc group is less sterically demanding than Cbz but offers superior stability under basic conditions. Conversely, Cbz requires hydrogenolysis for deprotection, limiting its utility in hydrogen-sensitive reactions .
- Trifluoromethyl (CF₃) vs. ~1.8 for F-substituted analogs) .
- Ester vs. Carboxylic Acid: The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid derivatives, which are more polar and prone to ionization at physiological pH .
Hydrogen Bonding and Crystal Packing ()
The Boc group’s carbonyl oxygen can act as a hydrogen bond acceptor, influencing crystal packing.
Metabolic Stability
The CF₃ group in the target compound reduces oxidative metabolism compared to fluoro or cyclopropyl substituents, as observed in analogous fluorinated pharmaceuticals (e.g., ciprofloxacin derivatives) .
Isovalency and Reactivity ()
However, steric hindrance from Boc may slow reaction kinetics relative to less bulky groups .
Biological Activity
Methyl 4-(n-Boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate (CB5154360) is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. The compound features a quinoline core, which is known for its diverse biological properties, including antimalarial and anticancer activities. This article explores the biological activity of this compound, detailing its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C21H24F3N3O4
- Molecular Weight : 439.43 g/mol
- CAS Number : [Not provided in the search results]
The trifluoromethyl group is significant for enhancing the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties .
Synthesis
The synthesis of this compound typically involves the following steps:
- Boc Protection : Piperazine is protected using a Boc group to enhance stability during subsequent reactions.
- Quinoline Formation : The trifluoromethyl group is introduced to the quinoline nucleus through electrophilic aromatic substitution.
- Esterification : The final product is obtained by esterifying the carboxylic acid with methanol.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth and demonstrate antifungal activity. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .
Anticancer Activity
This compound has been evaluated for its anticancer potential:
- In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations at which cell viability is reduced significantly.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. Compounds structurally related to this compound have demonstrated efficacy against chloroquine-resistant malaria strains:
- Preclinical Models : Animal studies have shown that these compounds can reduce parasitemia effectively, suggesting a potential role as novel antimalarials.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The presence of the trifluoromethyl group enhances lipophilicity, facilitating better absorption through biological membranes.
- Metabolism : Preliminary studies suggest that the compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate its safety in humans .
Case Studies and Research Findings
A series of case studies have documented the biological activities of similar compounds:
- Antimicrobial Studies : A study highlighted that derivatives with trifluoromethyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria.
- Cancer Treatment Trials : Clinical trials involving related quinoline derivatives have reported promising results in reducing tumor sizes in patients with specific types of cancer.
- Antimalarial Efficacy : Research on structurally similar compounds demonstrated significant reductions in malaria parasite load in infected animal models.
Q & A
Q. What are the common synthetic routes for preparing methyl 4-(n-boc-piperazino)-6-trifluoromethylquinoline-2-carboxylate?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, protection/deprotection of functional groups, and cyclization. For example, piperazine derivatives are introduced via nucleophilic displacement of a halogen or sulfonate group at the quinoline's 4-position, followed by Boc protection . Trifluoromethyl groups are often incorporated using trifluoromethylation reagents (e.g., Togni’s reagent) or pre-functionalized building blocks. Key steps may involve AlCl₃-mediated cyclization in high-boiling solvents like 1,2-dichlorobenzene under reflux . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation requires a combination of:
- NMR spectroscopy (¹H, ¹³C, 19F) to verify regiochemistry and functional groups. For example, Boc-protected piperazine protons appear as singlet peaks near δ 1.4 ppm (tert-butyl), while quinoline protons show distinct aromatic splitting patterns .
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or GC-MS) .
- X-ray crystallography to resolve ambiguous stereochemistry or confirm hydrogen-bonding networks in crystals. Software like SHELXL and ORTEP-III are used for refinement and visualization .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethyl group introduction be addressed?
Trifluoromethylation at the quinoline 6-position may compete with other electrophilic sites. Strategies include:
- Directing groups : Electron-withdrawing substituents (e.g., carboxylates) can enhance reactivity at specific positions .
- Metal-mediated reactions : Copper or palladium catalysts improve selectivity in cross-coupling reactions with CF₃ sources .
- Pre-functionalized building blocks : Using intermediates like 6-trifluoromethylquinoline-2-carboxylate derivatives reduces post-synthetic modifications .
Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., NMR vs. X-ray) arise from dynamic effects in solution vs. solid-state rigidity. To resolve:
- Variable-temperature NMR : Assess conformational flexibility or tautomerism in solution .
- DFT calculations : Compare experimental and computed NMR chemical shifts to identify dominant conformers .
- Hydrogen-bonding analysis : Graph set analysis of crystal packing (e.g., C–H⋯π or C–H⋯O interactions) clarifies solid-state stabilization effects .
Q. How are crystallization conditions optimized for X-ray-quality crystals?
Key parameters include:
- Solvent selection : Slow evaporation of methylene chloride/hexane (2:3) mixtures promotes nucleation .
- Temperature gradients : Gradual cooling from 378 K to room temperature minimizes disorder .
- Additives : Small amounts of co-solvents (e.g., DMF) or salts can modulate solubility and crystal growth .
Q. What strategies mitigate Boc-group instability during synthetic workflows?
The Boc group is sensitive to acidic or high-temperature conditions. Mitigation involves:
- Protecting group compatibility : Use orthogonal protecting groups (e.g., Fmoc for amines) in multi-step syntheses .
- Mild deprotection : TFA in dichloromethane at 0°C selectively removes Boc without degrading the quinoline core .
- Real-time monitoring : IR spectroscopy tracks carbonyl peaks (∼1700 cm⁻¹) to detect premature deprotection .
Biological and Functional Studies
Q. How is the compound evaluated for potential biological activity (e.g., kinase inhibition)?
Methodologies include:
- In vitro assays : Fluorescence-based ATPase assays to study P-glycoprotein inhibition, leveraging the quinoline scaffold’s affinity for hydrophobic binding pockets .
- SAR studies : Modifying the piperazine substituents (e.g., replacing Boc with acyl groups) to optimize potency and selectivity .
- ADME profiling : LC-MS/MS quantifies metabolic stability in liver microsomes, with attention to trifluoromethyl group effects on CYP450 interactions .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses in ATP-binding pockets using crystal structures of homologous proteins .
- MD simulations : GROMACS assesses dynamic stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore mapping : MOE identifies critical hydrogen-bond acceptors (e.g., quinoline carbonyl) and hydrophobic regions (CF₃ group) .
Data Reproducibility and Optimization
Q. How are reaction yields improved in large-scale syntheses?
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination and improve turnover .
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps like cyclization .
- DoE (Design of Experiments) : Response surface methodology optimizes variables like temperature, solvent ratio, and stoichiometry .
Q. What protocols ensure reproducibility in spectroscopic data acquisition?
- Standardized calibration : Daily shimming and referencing (e.g., TMS for NMR) .
- Parameter consistency : Fixed acquisition times (e.g., 2 s relaxation delay in ¹³C NMR) and solvent suppression techniques .
- Cross-lab validation : Round-robin testing with shared samples to identify instrument-specific artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
